4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE
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Overview
Description
4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with bromobenzenesulfonyl, diethyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The bromobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base like pyridine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Fluorescent Probes: The fluoroquinoline moiety can be utilized in the design of fluorescent probes for biological imaging.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Cancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.
Industry
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoroquinoline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used in similar sulfonylation reactions.
N,N-Diethyl-6-fluoroquinoline-3-carboxamide: Lacks the bromobenzenesulfonyl group but shares the quinoline core.
4-Fluorobenzenesulfonyl chloride: Similar sulfonylating agent with a fluoro group instead of bromine.
Uniqueness
4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromobenzenesulfonyl and fluoroquinoline moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWNNOZRRGNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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